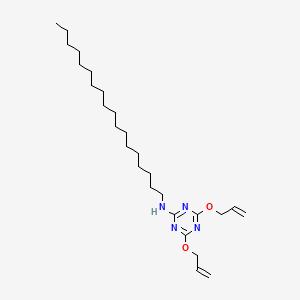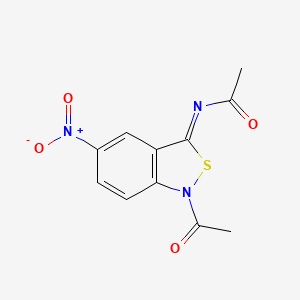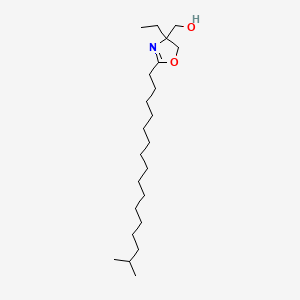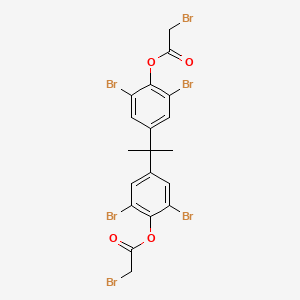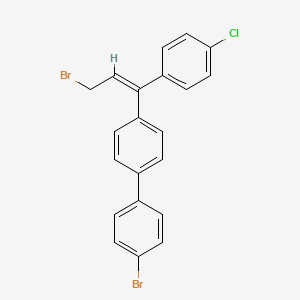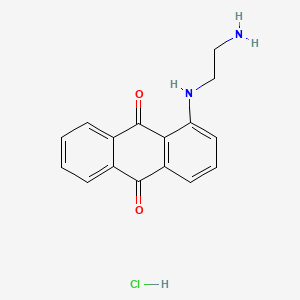
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is a chemical compound with the molecular formula C16H14N2O2.HCl and a molecular weight of 302.75. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 1- and 2-amino anthraquinones with tri-ethyl orthoformate and CH-acid compounds without using any solvent or catalyst at a mild temperature of 50°C . This method yields the desired products in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: In industrial settings, 1-aminoanthraquinone, a precursor to 1-((2-Aminoethyl)amino)anthraquinone, can be synthesized via high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process involves optimizing conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone dyes.
Biology: It is used in the study of biological processes and as a fluorescent probe.
Industry: It is used in the production of dyes and pigments, as well as in environmental sensors.
Wirkmechanismus
The mechanism of action of 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Aminoanthraquinone
- 2-Aminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
Comparison: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and reactivity compared to other aminoanthraquinone derivatives. This makes it particularly useful in applications requiring high reactivity and solubility .
Eigenschaften
CAS-Nummer |
97404-13-2 |
|---|---|
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-8-9-18-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19;/h1-7,18H,8-9,17H2;1H |
InChI-Schlüssel |
WYTHYWAAQAHLGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



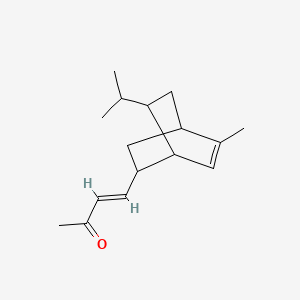
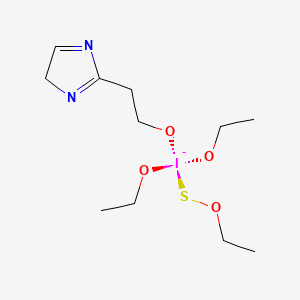
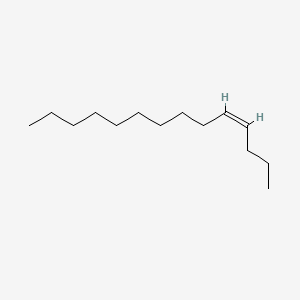
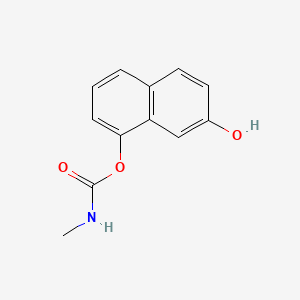
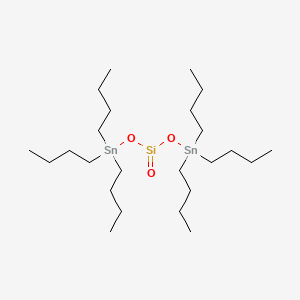
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
